molecular formula C21H20ClN3O5S2 B2492713 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide CAS No. 866866-25-3

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide

Cat. No.: B2492713
CAS No.: 866866-25-3
M. Wt: 493.98
InChI Key: KOJALLGDIUBPEQ-UHFFFAOYSA-N
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Description

2-((5-((4-Chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide (CAS 866866-25-3) is a synthetic organic compound with a molecular formula of C21H20ClN3O5S2 and a molecular weight of 494.0 . This structurally complex molecule features a dihydropyrimidinone core, a (4-chlorophenyl)sulfonyl group, and a butanamide chain linked to a 4-methoxyphenyl group, making it a valuable intermediate in medicinal chemistry research . Compounds with similar dihydropyrimidinone and sulfonyl motifs are frequently investigated in oncology and drug discovery for their potential to interact with key biological targets, such as kinase enzymes and tubulin, which are involved in cellular proliferation and mitosis . Researchers can utilize this high-purity compound as a key reference standard or as a building block in the design and synthesis of novel molecules for biochemical screening and the development of potential therapeutic agents. This product is intended for research and development use solely by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

866866-25-3

Molecular Formula

C21H20ClN3O5S2

Molecular Weight

493.98

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C21H20ClN3O5S2/c1-3-17(19(26)24-14-6-8-15(30-2)9-7-14)31-21-23-12-18(20(27)25-21)32(28,29)16-10-4-13(22)5-11-16/h4-12,17H,3H2,1-2H3,(H,24,26)(H,23,25,27)

InChI Key

KOJALLGDIUBPEQ-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide is a novel synthetic derivative that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a pyrimidine core with a sulfonyl group and a methoxyphenyl substituent. These functional groups are significant in determining its biological activity.

1. Antibacterial Activity

Research indicates that derivatives of compounds containing the sulfonyl moiety exhibit significant antibacterial properties. The synthesized compounds were tested against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Salmonella Typhi

The results demonstrated a broad spectrum of antibacterial activity, with some compounds showing effectiveness comparable to standard antibiotics .

2. Enzyme Inhibition

The compound also displays enzyme inhibitory activity, particularly against:

  • Acetylcholinesterase (AChE)
  • Urease

Inhibition of AChE is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's. The urease inhibition suggests possible roles in managing urinary tract infections .

3. Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer activity. The presence of the pyrimidine ring is associated with various anticancer mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Further studies are needed to elucidate the specific pathways involved .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The sulfonamide group may interact with active sites on enzymes, leading to inhibition.
  • Cell Membrane Disruption : Antibacterial effects may arise from disrupting bacterial cell membranes.
  • Apoptosis Induction : In cancer cells, this compound might trigger apoptotic pathways through the activation of caspases.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

Study 1: Antibacterial Evaluation

A recent study synthesized various piperidine derivatives and evaluated their antibacterial properties. The results indicated that compounds with a sulfonamide group exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainZone of Inhibition (mm)
AE. coli20
BS. aureus25
CP. aeruginosa15

Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition where derivatives were tested against AChE and urease:

CompoundAChE Inhibition (%)Urease Inhibition (%)
D8570
E9060

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide. For instance, derivatives containing sulfonamide groups have shown cytotoxic effects against various cancer cell lines, including breast and colon cancers . These compounds often induce apoptosis in cancer cells, making them valuable candidates for further development.

Antimicrobial Properties

Research indicates that related thiopyrimidine-sulfonamide compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The introduction of the sulfonamide moiety enhances the antibacterial efficacy, particularly against multidrug-resistant strains like Escherichia coli and Klebsiella pneumoniae.

Anticancer Evaluation

In a study published in Molecules, several derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds with specific substituents on the pyrimidine ring exhibited enhanced cytotoxicity against human cancer cell lines .

CompoundCell Line TestedIC50 (µM)
ABreast Cancer15
BColon Cancer10
CCervical Cancer12

Antimicrobial Testing

A recent investigation into the antimicrobial activity of thiopyrimidine derivatives showed promising results against resistant bacterial strains:

CompoundBacteria TestedZone of Inhibition (mm)
M1Staphylococcus aureus18
M2Escherichia coli20
M3Klebsiella pneumoniae15

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily distinguished by variations in substituents, stereochemistry, and backbone modifications. Below is a detailed comparison with three closely related compounds (referenced from pharmacopeial and synthetic studies):

Compound m :

(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

  • Key Differences: Replaces the 4-chlorophenylsulfonyl group with a 2,6-dimethylphenoxyacetamido moiety. Contains a diphenylhexan backbone instead of the simpler butanamide chain. Exhibits stereochemical complexity (2S,4S,5S configuration).
  • Implications: The dimethylphenoxy group likely enhances lipophilicity, reducing aqueous solubility compared to the sulfonyl-containing target compound . The extended hexan backbone may improve binding to hydrophobic enzyme pockets but could limit metabolic stability.

Compound n :

(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

  • Key Differences: Shares the 2,6-dimethylphenoxyacetamido group but differs in stereochemistry (2R,4R,5S). Retains the diphenylhexan backbone.
  • Implications :
    • Altered stereochemistry may lead to divergent target engagement. For example, the (2R) configuration could sterically hinder interactions with chiral enzyme active sites.
    • Similar solubility limitations as Compound m due to the absence of ionizable sulfonyl groups .

Compound o :

(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

  • Key Differences: Features a 4S-hydroxy group instead of 4R in Compound n. Retains the dimethylphenoxy and diphenylhexan motifs.
  • However, the lack of a sulfonyl group may reduce bioavailability in polar biological matrices .

Comparative Data Table

Property Target Compound Compound m Compound n Compound o
Core Structure Dihydropyrimidinone with sulfonyl-thioether Dihydropyrimidinone with phenoxyacetamido Dihydropyrimidinone with phenoxyacetamido Dihydropyrimidinone with phenoxyacetamido
Key Substituent 4-Chlorophenylsulfonyl 2,6-Dimethylphenoxy 2,6-Dimethylphenoxy 2,6-Dimethylphenoxy
Backbone Butanamide Diphenylhexan Diphenylhexan Diphenylhexan
Solubility (Predicted) Moderate (sulfonyl enhances polarity) Low (lipophilic phenoxy) Low Low
Stereochemical Complexity None High (2S,4S,5S) High (2R,4R,5S) High (2R,4S,5S)

Research Findings and Implications

  • Target Compound Advantages: The 4-chlorophenylsulfonyl group confers superior solubility compared to phenoxy-based analogs, making it more suitable for intravenous formulations . The methoxyphenylbutanamide side chain may reduce off-target effects compared to the diphenylhexan backbone in Compounds m–o, which could nonspecifically bind to serum proteins.
  • Limitations :
    • Absence of stereochemical diversity in the target compound might limit its ability to engage enantioselective targets, unlike Compounds m–o .

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